2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known by its IUPAC name (4-amino-2-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid, has a molecular formula of C7H9N3O3 and a molecular weight of 183.17 . It is typically stored at 4 degrees Celsius and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3O3/c1-3-9-6(8)4(2-5(11)12)7(13)10-3/h9H,1-2,8H2,(H,10,13)(H,11,12) and the InChI key is WPAIAFQLNARGIL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 183.16466 . It is a powder and is stored at 4 degrees Celsius . More detailed physical and chemical properties are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Molecular Docking and Synthesis Studies
- Molecular Docking and Synthesis of Derivatives : Research by Holam, Santhoshkumar, and Killedar (2022) focuses on the synthesis of various derivatives of dihydropyrimidine compounds, similar in structure to 2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid. These compounds were synthesized and their interactions with CDK4 protein were predicted through molecular docking studies, showing significant affinity and potential therapeutic applications (Holam, Santhoshkumar, & Killedar, 2022).
Synthesis and Biological Activity
- Chemical Reactivity and Biological Evaluation : Farouk, Ibrahim, and El-Gohary (2021) conducted a study on the synthesis of dihydropyrimidine derivatives, examining their chemical behavior and biological activity. These compounds, related to 2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid, displayed diverse reactions and potential biological applications (Farouk, Ibrahim, & El-Gohary, 2021).
Novel Compound Synthesis for Variola Virus
- Synthesis for Treatment of Variola Virus : Gerçek, Jumamyradova, and Senturk (2022) synthesized novel compounds from dihydropyrimidine, demonstrating potential for treating variola virus. Their study included molecular modeling to assess the binding and drug-like properties of these compounds, highlighting their potential as alternatives to existing treatments (Gerçek, Jumamyradova, & Senturk, 2022).
Heterocyclic Synthesis
- Synthesis of Amino Derivatives : Vas’kevich et al. (2006) explored the synthesis of amino derivatives of triazolopyrimidine, involving reactions that could be analogous to those involving 2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid. This research contributes to understanding the synthesis pathways and stabilization of molecules with similar structures (Vas’kevich et al., 2006).
Antibacterial Activity of Benzoxazine Analogues
- Synthesis and Antibacterial Activity : Kadian, Maste, and Bhat (2012) conducted a study on the synthesis of benzoxazine analogues, examining their antibacterial activity against various strains. This research is relevant due to the structural similarities with dihydropyrimidine derivatives (Kadian, Maste, & Bhat, 2012).
Synthesis of Imidazolidin-4-one Derivatives
- Synthesis of Imidazolidin-4-one Derivatives : Shestakov, Sidorenko, and Shikhaliev (2007) explored the synthesis of imidazolidin-4-one derivatives, which could be structurally related to 2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid. Their research contributes to the understanding of chemical synthesis pathways for related compounds (Shestakov, Sidorenko, & Shikhaliev, 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-(4-amino-2-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-3-9-6(8)4(2-5(11)12)7(13)10-3/h2H2,1H3,(H,11,12)(H3,8,9,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQZAHBHJXMFIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.